1H,3H-furo[3,4-b]quinolin-9-amine
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Overview
Description
1H,3H-furo[3,4-b]quinolin-9-amine is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline moiety
Mechanism of Action
Target of Action
They have been reported as potential antitumor agents , indicating that their targets could be proteins or enzymes involved in cell cycle regulation and apoptosis.
Mode of Action
Quinoline-containing compounds are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . It’s plausible that 1,3-Dihydrofuro[3,4-b]quinolin-9-amine may exhibit similar interactions with its targets.
Biochemical Pathways
These may include pathways related to cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor signaling .
Result of Action
Based on the known effects of quinoline-based compounds, it can be inferred that the compound may induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, disrupt cell migration, and modulate nuclear receptor responsiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-furo[3,4-b]quinolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-furo[3,4-b]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
1H,3H-furo[3,4-b]quinolin-9-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but with a pyrazole ring instead of a furan ring.
1H-pyrrolo[3,4-b]quinoline: Contains a pyrrole ring fused to the quinoline moiety.
4-hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness: 1H,3H-furo[3,4-b]quinolin-9-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-b]quinolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-7-3-1-2-4-9(7)13-10-6-14-5-8(10)11/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTPJTGQDNDXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N=C2CO1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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